molecular formula C9H11FN2O B1301030 N-(4-fluorophenyl)-2-(methylamino)acetamide CAS No. 900641-75-0

N-(4-fluorophenyl)-2-(methylamino)acetamide

Cat. No. B1301030
M. Wt: 182.19 g/mol
InChI Key: DCYVSTTZRRMADT-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorophenyl)-2-(methylamino)acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides, which contain an acetamide group (the functional group -CONH2) attached to an aromatic ring. This particular compound is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence its chemical and physical properties. Although the provided papers do not directly discuss "N-(4-fluorophenyl)-2-(methylamino)acetamide," they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, often starting with aniline derivatives. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that "N-(4-fluorophenyl)-2-(methylamino)acetamide" could potentially be synthesized through analogous reactions involving 4-fluoroaniline and appropriate acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2-methylphenyl)-2,2-dichloroacetamide was investigated using Fourier transform infrared (FTIR) and FT-Raman spectra . The structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated by X-ray single-crystal determination . These studies provide valuable information on the bond lengths, angles, and overall conformation of the molecules, which can be extrapolated to predict the structure of "N-(4-fluorophenyl)-2-(methylamino)acetamide."

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by substituents on the aromatic ring and the acetamide group. The presence of a fluorine atom, as in the case of "N-(4-fluorophenyl)-2-(methylamino)acetamide," could affect the electron density and thus the reactivity of the compound. The papers provided do not detail specific reactions of similar compounds, but general reactions of acetamides include hydrolysis to the corresponding carboxylic acid and amine, as well as participation in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure of N-(2-Methylphenyl)acetamide shows that the acetamide unit is slightly twisted with respect to the aromatic substituent, which could affect the compound's melting point, solubility, and other physical properties . The presence of hydrogen bonds, as seen in the crystal packing of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, can also influence the compound's melting point and solubility . These properties are essential for understanding the behavior of "N-(4-fluorophenyl)-2-(methylamino)acetamide" in various environments and for potential applications in pharmaceuticals or other industries.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVSTTZRRMADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262641
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(methylamino)acetamide

CAS RN

900641-75-0
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900641-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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